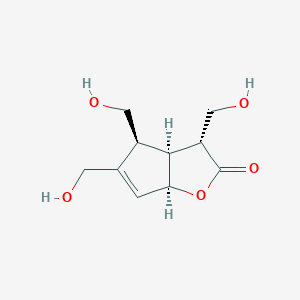

![molecular formula C17H22O7 B1157373 [12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate CAS No. 1432063-63-2](/img/structure/B1157373.png)

[12-(2-Hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest is a complex organic molecule that likely exhibits unique chemical and physical properties due to its intricate structure. This analysis will explore its synthesis, molecular structure, chemical reactions, physical, and chemical properties based on related scientific literature.

Synthesis Analysis

The synthesis of complex organic compounds often involves the generation of reactive intermediates such as dioxiranes, which are used for regioselective hydroxylation. For instance, a study by Ogawa et al. (2009) demonstrated the use of in situ generated ethyl(trifluoromethyl)dioxirane (ETDO) for the facile synthesis of naturally occurring oxysterols from cholesterol, highlighting the potential methods that could be adapted for the synthesis of our compound of interest (Ogawa et al., 2009).

Molecular Structure Analysis

The molecular structure of complex organic molecules can be elucidated using X-ray crystallography. Brimble et al. (1997) determined the structures of related spirocyclic compounds, revealing insights into the conformational preferences and intermolecular interactions of such molecules (Brimble et al., 1997).

Scientific Research Applications

Synthesis and Derivative Formation

- The compound is involved in the synthesis of functionalized γ-Spirolactone and 2-Oxabicyclo[3.3.0]octane derivatives, which are crucial structural sub-units in various bioactive compounds. These products were characterized based on spectral data, including 1D and 2D NMR (Santos et al., 2000).

Reaction Mechanisms and Product Formation

- The compound undergoes acid-catalyzed reactions, leading to the formation of isomeric hydroxy esters and other products, rationalized by standard carbenium ion chemistry (Adam & Crämer, 1987).

- It's used in methods for the synthesis of high-energetic scaffolds like 4,10-dinitro-2,6,8,12-tetraoxa-4,10-diazatetracyclo[5.5.0.05,903,11]dodecane, important in high explosives manufacturing (Ghaderi et al., 2016).

Biological and Pharmacological Aspects

- Oxygenated heterocyclic metabolites derived from this compound show significant antioxidant and anti-inflammatory activities, potentially useful as therapeutic lead compounds in pharmaceutical applications (Chakraborty & Raola, 2018).

- The compound's derivatives are studied for their antifungal properties, showing promising results against various fungal species (Khayyat & Sameeh, 2017).

Stereochemical and Structural Studies

- Studies focus on the stereochemically controlled synthesis of spirocyclic ethers and lactones with medium-sized carbocyclic rings, highlighting the importance of stereochemistry in chemical synthesis (Chibale et al., 1993).

Mechanism of Action

Target of Action

The primary targets of 6-O-Acetylcoriatin are currently unknown. This compound is a natural product for research related to life sciences

Pharmacokinetics

It is known that the compound is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but insoluble in water This suggests that it may have limited bioavailability if administered orally

Result of Action

The molecular and cellular effects of 6-O-Acetylcoriatin’s action are currently unknown. Some research suggests that it may have preventive and therapeutic effects on cardiovascular diseases, diabetes, and cancer . .

properties

IUPAC Name |

[12-(2-hydroxypropan-2-yl)-7-methyl-11-oxospiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-2-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O7/c1-7(18)24-17-10-9(14(2,3)20)8(22-13(10)19)5-15(17,4)16(6-21-16)11-12(17)23-11/h8-12,20H,5-6H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDCUCSJAPPGHK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC12C3C(C(CC1(C4(CO4)C5C2O5)C)OC3=O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-Acetylcoriatin | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.